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The Novel Tubulin Binding Site

The following table summarizes the key characteristics of this new binding site and the compounds that

target it.

Feature Cevipabulin (and derivatives) Gatorbulin-1 (GB1)

Site Location Primarily on α-tubulin at the
intradimer interface (α2-β2) [1]

α- and β-tubulin intradimer interface;
extensive contacts with both chains [2]

Common
Name

Seventh site, Cevipabulin site, or
Gatorbulin site [3] [2]

Seventh site or Gatorbulin site [2]

Key
Structural
Effect

Pushes the αT5 loop outward, making
the non-exchangeable GTP on α-

tubulin exchangeable [1]

Makes extensive contacts and hydrogen
bonds with both α- and β-tubulin [2]

Primary
Mechanism

Promotes proteasome-mediated
degradation of the αβ-tubulin
heterodimer [1]

Inhibits tubulin polymerization; promotes

tubulin degradation via an unknown,
presumably distinct mechanism [2]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 6 Tech Support

https://www.smolecule.com/products/s548461?utm_src=pdf-body
https://www.smolecule.com/products/s548461?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8133757/
https://pubmed.ncbi.nlm.nih.gov/39492252/
https://pubmed.ncbi.nlm.nih.gov/41106064/
https://pubmed.ncbi.nlm.nih.gov/39492252/
https://pubmed.ncbi.nlm.nih.gov/39492252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8133757/
https://pubmed.ncbi.nlm.nih.gov/39492252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8133757/
https://pubmed.ncbi.nlm.nih.gov/39492252/
https://www.smolecule.com/products/s548461?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Feature Cevipabulin (and derivatives) Gatorbulin-1 (GB1)

Other Binding
Site

Also binds to the classic vinblastine
site on β-tubulin (dual-binding) [1] [3]

Binds exclusively to the seventh site [2]

This site is considered a "seventh" pharmacological site because it is distinct from the six previously

characterized sites (e.g., taxane, vinca, colchicine, maytansine sites) [1] [4]. A comprehensive analysis

published in 2021 identified a total of 27 distinct binding sites in tubulin, underscoring the complexity and

druggability of this target [5].

Mechanism of Action and Pharmacological
Consequences

Binding to the seventh site triggers a unique cascade of events that ultimately leads to tubulin degradation.

The diagram below illustrates this mechanism.
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Mechanism of tubulin degradation via the seventh site.

This degradation mechanism is a key differentiator from classical microtubule destabilizing agents (MDAs)

like vinblastine, which primarily inhibit polymerization without marked degradation of the tubulin dimers

[1]. The downstream consequence is a post-transcriptional reduction of cellular tubulin protein levels, as

mRNA levels remain unaffected [1].

Key Experimental Evidence and Protocols

The discovery of this site and its mechanisms relied on several advanced structural and biochemical

techniques.
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X-ray Crystallography for Structure Determination

This was the primary method used to visually identify the binding site and mode.

Protocol Summary: Researchers determined the high-resolution crystal structure of the

cevipabulin-tubulin complex [1]. They used a protein complex composed of two αβ-tubulin
heterodimers, the stathmin-like protein RB3, and tubulin tyrosine ligase (T2R-TTL complex). Crystals

of this complex were soaked with cevipabulin, and the structure was solved to a resolution of 2.6 Å
[1].

Key Outcome: The electron density map unambiguously revealed two cevipabulin molecules bound
per tubulin dimer: one at the known vinblastine site and another at the novel seventh site on α-tubulin

[1]. A similar approach was used to solve the structure of gatorbulin-1 in complex with tubulin [2].

Cell-Based Assays for Functional Validation

These experiments confirmed the cellular consequences of binding the seventh site.

Immunoblotting (Western Blot): Used to demonstrate that cevipabulin treatment reduces α- and β-
tubulin protein levels in various cancer cell lines (e.g., HeLa, Hct116) in a dose- and time-dependent

manner [1].
Quantitative PCR (qPCR): Showed that the reduction in tubulin protein was not due to decreased

mRNA levels, confirming a post-transcriptional mechanism [1].
Proteasome Inhibition Assay: Treatment with the proteasome inhibitor MG132 completely blocked

cevipabulin-induced tubulin degradation, proving the process is proteasome-dependent [1].
In Vitro Tubulin Polymerization Assay: Used to show that gatorbulin-1 and its analogs directly

inhibit tubulin polymerization in a cell-free system, correlating with their binding affinity [2].

Implications for Drug Development

The discovery of the seventh site opens new avenues for cancer therapy, particularly for overcoming drug

resistance.

Novel Mechanism: Provides a new target that is distinct from sites on β-tubulin, which are often

involved in resistance mechanisms [1].
Tubulin Degraders: Offers a blueprint for developing a new generation of "tubulin degraders" rather

than just polymerization inhibitors [1].
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Dual-Targeting Ligands: The cevipabulin scaffold shows that a single molecule can engage two

different pharmacologically active sites (vinca and gatorbulin sites), which can be optimized for
improved efficacy and reduced toxicity, as seen with derivative compound 8g [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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